molecular formula C14H17Cl2N3O B3217920 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride CAS No. 1185314-12-8

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride

Cat. No.: B3217920
CAS No.: 1185314-12-8
M. Wt: 314.2 g/mol
InChI Key: XJAJPPDWRSWFFV-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride typically involves the reaction of 2-chloroquinoxaline with piperidin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and reactivity

Properties

IUPAC Name

2-chloro-3-(piperidin-3-ylmethoxy)quinoxaline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O.ClH/c15-13-14(19-9-10-4-3-7-16-8-10)18-12-6-2-1-5-11(12)17-13;/h1-2,5-6,10,16H,3-4,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAJPPDWRSWFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3N=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185314-12-8
Record name Quinoxaline, 2-chloro-3-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185314-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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